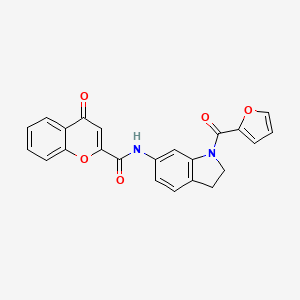
N-(1-(furan-2-carbonyl)indolin-6-yl)-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-(furan-2-carbonyl)indolin-6-yl)-4-oxo-4H-chromene-2-carboxamide, also known as FIIN-4, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. FIIN-4 belongs to the class of kinase inhibitors and has been shown to selectively inhibit the activity of fibroblast growth factor receptor 1 and 2 (FGFR1/2).
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of compounds related to N-(1-(furan-2-carbonyl)indolin-6-yl)-4-oxo-4H-chromene-2-carboxamide often involves coupling reactions, electrophilic substitution, and cycloaddition reactions. For instance, the coupling of quinoline-6-amine with furan-2-carbonyl chloride followed by treatment with P2S5 and oxidation provides a method for creating furan- and quinoline-containing compounds (El’chaninov & Aleksandrov, 2017). Similarly, the synthesis of Schiff bases containing the indole moiety and their derivatives has been explored, showcasing the chemical versatility of these compounds (Saundane & Mathada, 2015).
Biological Evaluation and Potential Therapeutic Applications
Several studies have focused on evaluating the biological activities of these compounds, including their antioxidant, antibacterial, and anticancer properties. A notable example is the synthesis and biological evaluation of Schiff bases containing indole moiety, which were tested for antioxidant and antimicrobial activities, revealing potential therapeutic applications (Saundane & Mathada, 2015). Another study reports on indolyl-4H-chromene-3-carboxamides synthesized through a one-pot three-component protocol, which showed good antioxidant activity and promising results against bacterial strains (Subbareddy & Sumathi, 2017).
Molecular Docking and Anticholinesterase Activity
The anticholinesterase activity of coumarin-3-carboxamides bearing tryptamine moiety has been studied, demonstrating significant activity towards acetylcholinesterase (AChE). This suggests their potential use in treating diseases related to cholinesterase malfunction, such as Alzheimer's disease (Ghanei-Nasab et al., 2016).
Structural Analysis and Applications
The study of crystal structures of these compounds provides insight into their potential intermolecular interactions and stability. For example, the crystal structure analysis of N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide N,N-dimethylformamide solvate revealed extensive hydrogen-bonding interactions, which could influence the compound's biological activity (Zhao & Zhou, 2009).
properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O5/c26-18-13-21(30-19-5-2-1-4-16(18)19)22(27)24-15-8-7-14-9-10-25(17(14)12-15)23(28)20-6-3-11-29-20/h1-8,11-13H,9-10H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEMASMSMHSDAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3)C(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(furan-2-carbonyl)indolin-6-yl)-4-oxo-4H-chromene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

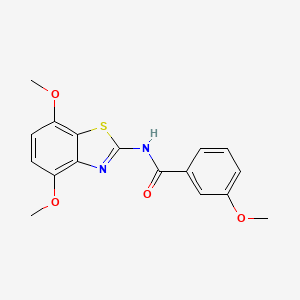

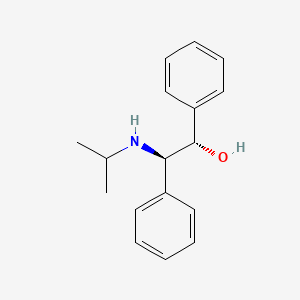
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2773391.png)
![2-chloro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2773392.png)
![ethyl 3-cyano-2-(3-phenylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2773395.png)
![6-Amino-5-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2773398.png)
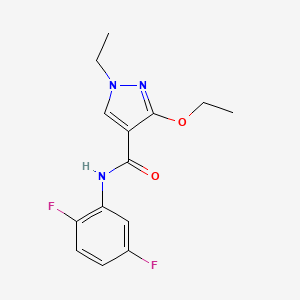
![benzo[b]thiophen-2-yl(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone](/img/structure/B2773401.png)

![methyl 6-acetyl-2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2773403.png)
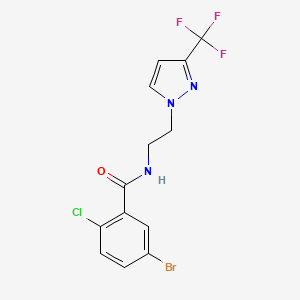

![(2-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-4-chlorophenyl)boronic acid](/img/structure/B2773406.png)